molecular formula C8H4Cl2O2 B104910 Phthaloyl dichloride CAS No. 88-95-9

Phthaloyl dichloride

Cat. No.: B104910
CAS No.: 88-95-9
M. Wt: 203.02 g/mol
InChI Key: FYXKZNLBZKRYSS-UHFFFAOYSA-N
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Description

Phthaloyl dichloride, also known as phthalic acid dichloride, is an organic compound with the chemical formula C8H4Cl2O2. It is a colorless, oily liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly employed in the production of various polymers and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthaloyl dichloride can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with phosphorus pentachloride. The reaction mixture is heated, and the temperature is gradually increased to 250°C. The phosphorus oxychloride formed during the reaction is distilled off under reduced pressure, and the this compound is collected .

Industrial Production Methods: In industrial settings, this compound is often produced by chlorinating ortho-xylene followed by hydrolyzing the resultant product. Another method involves reacting phthalic anhydride with a chlorinating agent such as phosgene in the presence of a catalyst like pyridine or N,N-dimethylformamide. These reactions are typically carried out in inert solvents like anhydrous dichloromethane at temperatures ranging from 20 to 30°C .

Chemical Reactions Analysis

Types of Reactions: Phthaloyl dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Phthalic Acid: Formed from hydrolysis.

Scientific Research Applications

Synthesis of Phthaloyl Dichloride

This compound can be synthesized through various methods, primarily involving the chlorination of phthalic anhydride using reagents such as phosphorus pentachloride or thionyl chloride. The synthesis process often requires careful control of conditions to ensure high purity and yield.

Organic Synthesis

This compound serves as an important reagent in organic synthesis. It is used to synthesize various derivatives, including:

  • Chlorination Reactions : It acts as a chlorinating agent in the synthesis of chlorinated organic compounds. For example, it can be used in the Vilsmeier-Haack reaction to introduce formyl groups into aromatic compounds .
  • Formation of Amides : this compound can be reacted with amines to produce phthalamides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Agrochemical Raw Materials

The compound is utilized in the production of agrochemicals, particularly as an intermediate for synthesizing insecticides and herbicides. Its ability to introduce functional groups makes it suitable for modifying active ingredients to enhance their efficacy and stability .

Pharmaceuticals

In the pharmaceutical industry, this compound is employed to synthesize various drug intermediates. Its reactivity allows for the formation of complex molecules that are crucial for drug development .

Polymer Production

This compound is used as a building block in the synthesis of polymers and resins. It can modify polymer properties by introducing chlorinated functionalities that enhance thermal stability and chemical resistance .

Data Table: Applications Summary

Application AreaSpecific UsesKey Benefits
Organic SynthesisChlorination, formation of amidesVersatile reagent for functional group introduction
AgrochemicalsSynthesis of insecticides and herbicidesEnhances efficacy and stability of active ingredients
PharmaceuticalsDrug intermediatesFacilitates complex molecule formation
Polymer ProductionModifying polymers and resinsImproves thermal stability and chemical resistance

Case Study 1: Synthesis of Phthalamides

A study demonstrated the use of this compound in synthesizing phthalamides from various amines. The reaction conditions were optimized to maximize yield while minimizing by-products. The resulting phthalamides exhibited significant biological activity, demonstrating the compound's utility in pharmaceutical applications .

Case Study 2: Agrochemical Development

Research highlighted the role of this compound in developing new insecticides. By modifying existing chemical structures with this compound, researchers were able to enhance insecticidal activity while reducing toxicity to non-target organisms. This case underscores its importance in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of phthaloyl dichloride involves its reactivity with nucleophiles. The compound’s two acyl chloride groups are highly reactive and can undergo nucleophilic substitution reactions. When this compound reacts with nucleophiles, it forms intermediates that can further react to produce a variety of products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Phthaloyl dichloride is similar to other acid dichlorides, such as isophthaloyl chloride and terephthaloyl chloride. These compounds share similar reactivity and are used in the production of polymers and other chemical products. this compound is unique in its specific applications and reactivity profile:

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can effectively utilize this compound in various scientific and industrial processes.

Biological Activity

Phthaloyl dichloride, a chemical compound with the formula C8H4Cl2O2\text{C}_8\text{H}_4\text{Cl}_2\text{O}_2, is primarily recognized for its role in organic synthesis, particularly in the formation of various biologically active compounds. Its applications extend to the preparation of Vilsmeier-Haack reagents, which are essential in synthesizing chromones, isoflavones, and homoisoflavones, all of which exhibit significant biological activities.

This compound is a reactive acid chloride that can undergo hydrolysis to form phthalic acid. The compound is synthesized through the chlorination of phthalic anhydride or by reacting phthalic acid with thionyl chloride. Its reactivity is enhanced in the presence of solvents like dimethylformamide (DMF), which facilitates the formation of Vilsmeier reagents used in various organic transformations .

1. Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing several bioactive compounds. For instance, when reacted with 2-hydroxyacetophenones and DMF, it generates Vilsmeier reagents that effectively convert these substrates into chromones and isoflavones. These derivatives are known for their diverse biological activities, including:

  • Antitumor Activity : Certain chromone derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Antioxidant Properties : Isoflavones derived from this compound have shown potential in scavenging free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : Some synthesized compounds display anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases .

The biological activity associated with compounds synthesized from this compound is often attributed to their ability to interact with biological targets such as enzymes and receptors. For example, the mechanism by which chromones exert their antitumor effects involves the inhibition of specific signaling pathways that promote cancer cell proliferation.

Case Study: Synthesis of Isoflavones

A study demonstrated that using this compound in conjunction with DMF led to the successful synthesis of isoflavones like daidzein and formononetin. These compounds were tested for their biological activities:

  • Daidzein : Exhibited estrogenic activity and was effective in reducing menopausal symptoms.
  • Formononetin : Showed potential anti-cancer properties by inducing apoptosis in breast cancer cells .

Hydrolytic Stability and Environmental Impact

Research on the hydrolytic stability of this compound indicated that it rapidly hydrolyzes in aqueous environments, leading to the formation of phthalic acid. This rapid degradation suggests a low persistence in aquatic systems, minimizing potential toxicological impacts on aquatic organisms . The half-lives observed for hydrolysis ranged from 1.2 to 4.9 minutes under varying pH conditions, indicating a swift environmental degradation profile .

Comparative Table of Biological Activities

Compound TypeBiological ActivityReference
ChromonesAntitumor, antioxidant
IsoflavonesEstrogenic, anti-cancer
HomoisoflavonesAntifungal, anti-inflammatory
Hydrolysis ProductsNon-toxic (phthalic acid)

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthesis methods for phthaloyl dichloride, and how do reaction parameters influence yield?

this compound is commonly synthesized via the reaction of triphosgene with o-phthalic acid in 1,2-dichloroethane solvent, catalyzed by dimethylformamide (DMF). Key parameters include:

  • Molar ratio : A triphosgene-to-o-phthalic acid ratio of 1.5:1 optimizes yield .
  • Temperature : Reactions at 60°C achieve higher efficiency while minimizing side products.
  • Catalyst : DMF (3 mL) accelerates the reaction kinetics.
  • Time : 3.5 hours ensures near-complete conversion under optimal conditions. Yield and purity (71.3% and 92.4%, respectively) are validated using gas chromatography (GC) after derivatization with methanol .

Q. How can researchers safely handle and store this compound in laboratory settings?

this compound is classified as a hazardous chemical (Category 4-3-III) due to its corrosive and moisture-sensitive nature. Safety protocols include:

  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to prevent inhalation of toxic fumes.
  • Storage : Keep in airtight containers at room temperature, away from moisture and bases .
  • Quenching : Neutralize spills with dry sodium bicarbonate before disposal.

Q. What analytical techniques are recommended for quantifying this compound purity?

Derivatization with methanol followed by GC analysis is a robust method. The reaction forms dimethyl phthalate, which is volatile and detectable via GC. Calibration with external standards ensures accurate quantification (e.g., 92.4% purity reported in triphosgene-based synthesis) .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to address low yields or impurity formation?

Systematic optimization involves:

  • Design of Experiments (DoE) : Vary reactant ratios, solvent volume, and catalyst concentration to identify interactions.
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to pinpoint side reactions.
  • Purification : Distillation under reduced pressure or recrystallization from non-polar solvents improves purity . Contradictions in literature-reported yields (e.g., 71.3% vs. higher values) may stem from differences in reactant quality or heating methods. Replication studies are critical .

Q. What strategies mitigate impurities such as unreacted o-phthalic acid or chlorinated byproducts?

  • Post-synthesis washes : Aqueous sodium bicarbonate removes acidic impurities.
  • Solvent selection : High-purity 1,2-dichloroethane minimizes side reactions.
  • Catalyst optimization : Excess DMF may accelerate side reactions; precise dosing is essential .

Q. How do alternative synthesis routes (e.g., using thionyl chloride vs. triphosgene) compare in efficiency and safety?

  • Thionyl chloride : Higher reactivity but generates SO₂ and HCl gases, requiring stringent safety measures.
  • Triphosgene : Safer handling (solid form) and controlled gas release, though lower atom economy. Comparative studies should assess yield, purity, and environmental impact .

Q. What factors affect the stability of this compound in long-term storage?

  • Moisture : Hydrolysis forms phthalic acid, necessitating anhydrous storage.
  • Temperature : Decomposition accelerates above 60°C; store below 25°C.
  • Container material : Glass or PTFE-lined containers prevent corrosion-induced leaks .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

  • Reference standards : Compare with authentic samples or published spectra.
  • Deuterated solvents : Use dry CDCl₃ to avoid peak splitting from moisture.
  • Replication : Repeat analyses under identical conditions to confirm reproducibility .

Properties

IUPAC Name

benzene-1,2-dicarbonyl chloride
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InChI

InChI=1S/C8H4Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FYXKZNLBZKRYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
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DSSTOX Substance ID

DTXSID8038691
Record name 1,2-Benzenedicarbonyl dichloride
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Molecular Weight

203.02 g/mol
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Physical Description

Colorless oily liquid; mp = 15-16 deg C; [Merck Index] Colorless or yellow liquid; mp = 6-12 deg C; [Alfa Aesar MSDS]
Record name Phthaloyl chloride
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CAS No.

88-95-9
Record name Phthaloyl chloride
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Record name 1,2-Benzenedicarbonyl dichloride
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Record name PHTHALOYL CHLORIDE
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Retrosynthesis Analysis

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